Propane-1,3-diamine;hydrobromide

Catalog No.
S928613
CAS No.
18773-03-0
M.F
C3H12Br2N2
M. Wt
235.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,3-diamine;hydrobromide

CAS Number

18773-03-0

Product Name

Propane-1,3-diamine;hydrobromide

IUPAC Name

propane-1,3-diamine;dihydrobromide

Molecular Formula

C3H12Br2N2

Molecular Weight

235.95 g/mol

InChI

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H

InChI Key

FSAFLEKOBQFCHY-UHFFFAOYSA-N

SMILES

C(CN)CN.Br

Solubility

Soluble (NTP, 1992)

Synonyms

1,3-Diaminopropane Dihydrobromide

Canonical SMILES

C(CN)CN.Br.Br

Cardiotropic Activity Research

Synthesis of Hexahydropyrimidine

Synthesis of Aliphatic Diamines

Preparation of 1,3-Diamines

Intermediate in Industrial Applications

Building Blocks in Synthetic Organic Chemistry

Propane-1,3-diamine;hydrobromide is a chemical compound derived from propane-1,3-diamine, which is a simple aliphatic diamine. Its chemical formula is C3H11BrN2\text{C}_3\text{H}_{11}\text{BrN}_2 and it is often encountered as a hydrobromide salt. Propane-1,3-diamine itself is a colorless liquid with a fishy odor, highly hygroscopic and flammable, and it is soluble in water and many polar organic solvents . This compound plays a significant role in various biochemical pathways and industrial applications.

Due to the limited information on the specific applications of Propane-1,3-diamine;hydrobromide, a mechanism of action cannot be established at this time.

  • Safety Concerns: Information on specific hazards associated with Propane-1,3-diamine;hydrobromide is limited. However, considering the parent molecule (propane-1,3-diamine), it is likely to be corrosive and toxic [2].
  • Hazards:
Due to its amine groups. It can undergo:

  • Amination Reactions: Reacts with carbonyl compounds to form amines.
  • Alkylation: Can be alkylated to form quaternary ammonium salts.
  • Condensation Reactions: Involves the formation of imines or enamines when reacted with aldehydes or ketones.

The hydrobromide form can also participate in salt formation reactions, enhancing its solubility in polar solvents .

Propane-1,3-diamine is involved in various biological processes. It serves as a catabolic byproduct of spermidine metabolism and acts as a precursor in the synthesis of beta-alanine. This compound is also known to interact with several enzymes, including:

  • Deoxyhypusine Synthase: Catalyzes the modification of lysine residues in proteins.
  • Polyamine Oxidase: Involved in the metabolism of polyamines, which are critical for cellular functions .

Due to its toxicity upon exposure, it poses risks if ingested or absorbed through the skin.

The synthesis of propane-1,3-diamine;hydrobromide can be achieved through several methods:

  • Amination of Acrylonitrile: This involves reacting acrylonitrile with ammonia followed by hydrogenation to yield propane-1,3-diamine.
  • Hydrobromic Acid Treatment: The base form of propane-1,3-diamine can be converted into its hydrobromide salt by treatment with hydrobromic acid .

These methods highlight the versatility of propane-1,3-diamine as both a reagent and an intermediate in organic synthesis.

Propane-1,3-diamine;hydrobromide has various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs such as piroxantrone and losoxantrone.
  • Agriculture: Functions as a building block for agrochemicals.
  • Material Science: Utilized in the production of polymers and textile finishing agents due to its reactivity with various substrates .

Studies have shown that propane-1,3-diamine interacts with several biological systems:

  • It has been identified as a metabolite in various organisms, indicating its essential role in metabolic pathways across species from bacteria to humans .
  • Interaction studies have highlighted its involvement in pathways related to polyamine metabolism, which are crucial for cell growth and differentiation.

Several compounds share structural similarities with propane-1,3-diamine;hydrobromide. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
1,2-DiaminopropaneC₃H₈N₂Isomeric form; less reactive than propane-1,3-diamine.
PutrescineC₄H₁₂N₂A biogenic amine involved in cellular processes; more toxic.
SpermidineC₇H₁₈N₄A polyamine that plays roles in cell growth; larger structure.
CadaverineC₅H₁₄N₂Another biogenic amine; linked to putrefaction processes.

Propane-1,3-diamine stands out due to its unique structure that allows for specific reactivity patterns not observed in its analogs. Its role as an intermediate in various synthetic pathways further emphasizes its importance in both biological and industrial contexts .

Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Liquid
Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

235.93467 g/mol

Monoisotopic Mass

233.93672 g/mol

Boiling Point

275.9 °F at 738 mmHg (NTP, 1992)
139.80 °C. @ 760.00 mm Hg

Flash Point

75 °F (NTP, 1992)

Heavy Atom Count

7

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float

Melting Point

10 °F (NTP, 1992)
-12 °C

UNII

CB3ISL56KG

Related CAS

62704-76-1
10517-44-9 (di-hydrochloride)

Vapor Pressure

11.5 [mmHg]

Other CAS

18773-03-0

Wikipedia

1,3-Diaminopropane

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3-Propanediamine: ACTIVE
1,3-Propanediamine, N-[3-(C12-15-alkyloxy)propyl] derivs., acetates: INACTIVE

Dates

Modify: 2024-04-14

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